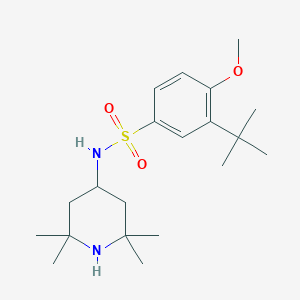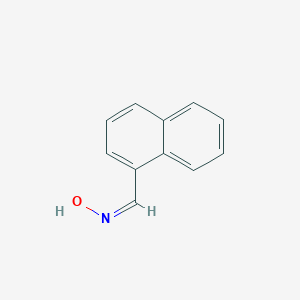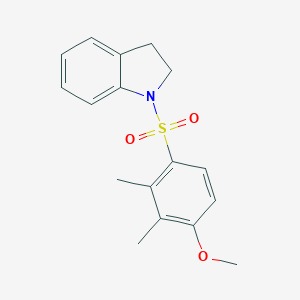![molecular formula C20H31NO5S B224821 Ethyl 1-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B224821.png)
Ethyl 1-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate, commonly known as TBOA, is a potent inhibitor of excitatory amino acid transporters (EAATs). The EAATs are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the central nervous system. TBOA has been widely used in scientific research to investigate the role of glutamate in various physiological and pathological conditions.
作用机制
TBOA works by inhibiting the reuptake of glutamate by the Ethyl 1-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate, leading to an increase in extracellular glutamate levels. This increase in glutamate can activate various glutamate receptors, leading to excitotoxicity and neuronal damage. TBOA has been shown to be selective for the this compound and does not affect other neurotransmitter transporters.
Biochemical and Physiological Effects:
TBOA has been shown to have a number of biochemical and physiological effects. It has been shown to increase glutamate levels in the brain, leading to excitotoxicity and neuronal damage. TBOA has also been shown to increase the release of other neurotransmitters such as dopamine and serotonin. Additionally, TBOA has been shown to affect calcium signaling and mitochondrial function.
实验室实验的优点和局限性
TBOA has several advantages for lab experiments. It is a potent and selective inhibitor of the Ethyl 1-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate, allowing for the investigation of the role of glutamate in various physiological and pathological conditions. TBOA is also relatively easy to synthesize and can be obtained in large quantities. However, TBOA has some limitations. It is a toxic compound and must be handled with care. Additionally, TBOA has a short half-life and must be administered continuously to maintain its effects.
未来方向
There are several future directions for research on TBOA. One area of interest is the role of glutamate in neurodegenerative diseases. TBOA could be used to investigate the molecular mechanisms underlying these diseases and to develop new treatments. Another area of interest is the role of glutamate in psychiatric disorders such as depression and anxiety. TBOA could be used to investigate the effects of glutamate on these disorders and to develop new treatments. Finally, TBOA could be used to investigate the role of glutamate in cancer and to develop new cancer treatments.
合成方法
TBOA can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a sulfonyl chloride intermediate, which is then reacted with piperidine to form the final product. The yield of TBOA is typically around 30-40% and the purity can be improved using column chromatography.
科学研究应用
TBOA has been extensively used in scientific research to investigate the role of glutamate in various physiological and pathological conditions. It has been used to study the molecular mechanisms of synaptic plasticity, learning, and memory. TBOA has also been used to investigate the role of glutamate in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, TBOA has been used to study the effects of glutamate on the cardiovascular system and the immune system.
属性
分子式 |
C20H31NO5S |
|---|---|
分子量 |
397.5 g/mol |
IUPAC 名称 |
ethyl 1-(3-tert-butyl-4-ethoxyphenyl)sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C20H31NO5S/c1-6-25-18-9-8-16(14-17(18)20(3,4)5)27(23,24)21-12-10-15(11-13-21)19(22)26-7-2/h8-9,14-15H,6-7,10-13H2,1-5H3 |
InChI 键 |
CNMDOBNVFMRVKQ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)OCC)C(C)(C)C |
规范 SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)OCC)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224745.png)




![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline](/img/structure/B224775.png)






![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B224833.png)